Fervenulin

Übersicht

Beschreibung

Fervenulin is a 9,11,15-octadecatrienoic acid . It is a natural product found in Streptomyces hiroshimensis . It is a low molecular weight compound that shows a broad range of biological activities .

Synthesis Analysis

A new, convenient method for the synthesis of this compound and its derivatives has been reported. This method is based on the condensation of 6-amino-5-nitrosouracils and aldehyde hydrazones . A transformation of toxoflavins into fervenulins via 1-demethyltoxoflavins is also described .

Molecular Structure Analysis

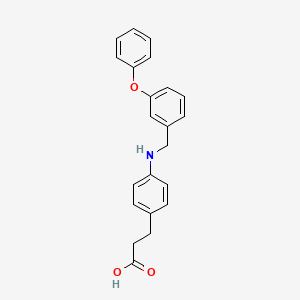

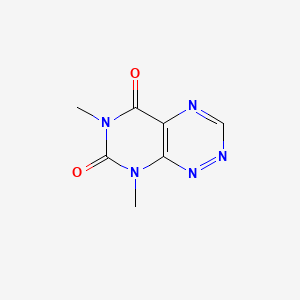

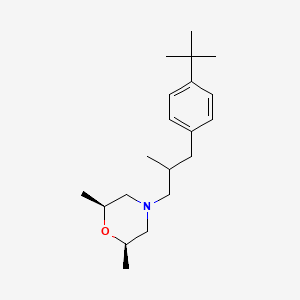

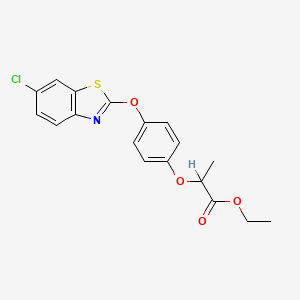

The molecular formula of this compound is C7H7N5O2 . The IUPAC name is 6,8-dimethylpyrimido [5,4-e] [1,2,4]triazine-5,7-dione . Crystals of donor-acceptor complexes of this compound and its 4-N-oxide with indoles have been obtained, their IR spectra have been studied, and their x-ray structure analysis was performed for the first time .

Chemical Reactions Analysis

Experimental data on the chemical transformations of the antibiotic this compound and its analogs have been analyzed and compared to the results of recent physicochemical investigations . Information concerning the reaction sites of the this compound molecule is obtained .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 193.16 g/mol . The Canonical SMILES is CN1C2=C (C (=O)N (C1=O)C)N=CN=N2 .

Wissenschaftliche Forschungsanwendungen

Synthese und Derivate

Fervenulin wird durch die Kondensation von 6-Amino-5-Nitrosouracilen und Aldehydhydrazonen synthetisiert . Diese Methode wurde zur Herstellung von Fervenulinderivaten verwendet, wodurch seine potenziellen Anwendungen erweitert wurden .

Umwandlung in Toxoflavine

This compound kann über 1-Demethyltoxoflavine in Toxoflavine umgewandelt werden . Dieser Transformationsprozess könnte bei der Produktion von Toxoflavinen nützlich sein, die ihre eigenen Anwendungsbereiche haben.

Nematoden abtötende Wirkung

This compound hat eine Nematizidwirkung gezeigt. Es wurde aus einem nematiziden Actinomyceten, Streptomyces sp., isoliert. CMU-MH021, und es wurde festgestellt, dass es das Schlüpfen von Eiern hemmt und die Jugendentwicklung des Wurzelknoten-Nematoden Meloidogyne incognita erhöht .

Wechselwirkung mit Indolen

This compound kann mit Indolen Donor-Akzeptor-Komplexe bilden . Diese Wechselwirkung könnte potenzielle Anwendungen im Bereich der Materialwissenschaften oder Pharmazeutika haben.

Antibiotische Eigenschaften

This compound kommt in natürlich vorkommenden Antibiotika vor . Seine antibiotischen Eigenschaften könnten bei der Behandlung verschiedener bakterieller Infektionen nützlich sein.

Biologische Aktivitäten

This compound ist eine niedermolekulare Verbindung, die eine breite Palette biologischer Aktivitäten zeigt . Diese Aktivitäten könnten weiter für potenzielle Anwendungen in verschiedenen Bereichen der Biologie und Medizin untersucht werden.

Wirkmechanismus

Target of Action

Fervenulin, also known as Planomycin, is a low molecular weight compound that exhibits a broad range of biological activities . It has been isolated from the actinomycete, Streptomyces sp. CMU-MH021 . The primary targets of this compound are the root-knot nematodes, specifically Meloidogyne incognita . These nematodes are microscopic obligate biotrophic pathogens that feed on plant roots and cause severe damage to a wide variety of crops .

Mode of Action

This compound interacts with its targets by inhibiting egg hatch and increasing juvenile mortality of the root-knot nematode Meloidogyne incognita . The nematicidal activity of this compound was assessed using the broth microdilution technique . The compound shows a killing effect on second-stage nematode juveniles of M. incognita up to 100% after incubation for 96 hours .

Biochemical Pathways

CMU-MH021 . The production of this compound is likely part of a larger biochemical pathway within the actinomycete that contributes to its survival and defense mechanisms.

Pharmacokinetics

It is known that this compound is a low molecular weight compound , which suggests that it may be readily absorbed and distributed within organisms

Result of Action

The primary result of this compound’s action is the inhibition of egg hatch and increased mortality of juvenile root-knot nematodes . At a concentration of 250 μg/ml, this compound shows a killing effect on second-stage nematode juveniles of M. incognita up to 100% after incubation for 96 hours .

Action Environment

The action of this compound is influenced by environmental factors, particularly the culture medium used for the actinomycete Streptomyces sp. CMU-MH021 . The maximal activity against M. incognita was obtained by using a modified basal (MB) medium . This suggests that the production and activity of this compound can be influenced by the nutrient composition of the environment.

Biochemische Analyse

Biochemical Properties

Fervenulin interacts with various biomolecules in biochemical reactions. It has been found to inhibit egg hatching of the root-knot nematode M. incognita, and induces mortality in M. incognita second-stage juveniles

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting egg hatching and inducing mortality in nematodes

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTKVYSLIGQWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032309 | |

| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483-57-8, 102646-55-9 | |

| Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fervenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fervenulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERVENULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)

![4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1672547.png)